molecular formula C16H10F2N4OS2 B2869907 N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862976-51-0

N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No. B2869907
CAS RN: 862976-51-0
M. Wt: 376.4
InChI Key: JAQDQOMTSAHFPD-UHFFFAOYSA-N
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Description

“N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a complex organic compound that contains several functional groups, including a benzothiazole group and an acetamide group . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting they may interact with biological targets such as cyclooxygenase enzymes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have demonstrated anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions such as arthritis, sprains, strains, and other injuries .

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial, viral, fungal, and parasitic infections .

Antifungal Activity

Thiazole derivatives have shown antifungal activities . Antifungal medications are used to treat fungal infections, which can occur in any part of the body .

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections .

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules with lesser side effects . Antitumor drugs are used to prevent the growth of cancer cells .

Neuroprotective Activity

Thiazole compounds have shown neuroprotective activities . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the interest in benzothiazole derivatives for their anti-inflammatory properties, this compound could be a subject of future pharmacological studies .

properties

IUPAC Name

N-[2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4OS2/c1-7(23)19-9-2-3-11-12(6-9)24-15(20-11)22-16-21-14-10(18)4-8(17)5-13(14)25-16/h2-6H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQOMTSAHFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

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